

A Comprehensive Technical Guide to the Chemical Structure of D-Erythrose-2-¹³C

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Compound of Interest

Compound Name: D-Erythrose-2-¹³C

Cat. No.: B12400092

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For researchers, scientists, and professionals engaged in drug development and metabolic studies, a precise understanding of isotopically labeled compounds is paramount. This guide provides a detailed examination of the chemical structure of D-Erythrose-2-¹³C, a stable isotope-labeled monosaccharide.

Introduction to D-Erythrose

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.^{[1][2]} As an aldose, its structure features an aldehyde group at the first carbon position (C1). The "D" designation in its name refers to the stereochemical configuration of the chiral center furthest from the aldehyde group. In the Fischer projection of D-Erythrose, the hydroxyl (-OH) group on the third carbon is positioned on the right side.^[1] The systematic IUPAC name for D-Erythrose is (2R,3R)-2,3,4-Trihydroxybutanal.^{[2][3]}

Isotopic Labeling: The Significance of "-2-¹³C"

The designation "2-¹³C" specifies that the D-Erythrose molecule has been isotopically labeled. Specifically, the carbon atom at the second position (C2) has been replaced with a stable, non-radioactive isotope of carbon, Carbon-13 (¹³C). Standard carbon is predominantly the ¹²C isotope. This specific labeling makes D-Erythrose-2-¹³C a valuable tool in various research applications.^{[4][5]}

Stable isotope-labeled compounds like D-Erythrose-2-¹³C are frequently utilized as tracers in metabolic pathway analysis and for quantification in drug development processes.^{[4][5]} Their

distinct mass allows for differentiation from their unlabeled counterparts in mass spectrometry-based analyses.

Chemical Structure of D-Erythrose-2-¹³C

The fundamental atomic arrangement and stereochemistry of D-Erythrose-2-¹³C remain identical to that of unlabeled D-Erythrose. The key distinction is the isotopic identity of the second carbon atom.

Key Structural Features:

- **Carbon Backbone:** A four-carbon chain.
- **Functional Group:** An aldehyde (-CHO) group at the C1 position.
- **Hydroxyl Groups:** Hydroxyl (-OH) groups attached to carbons C2, C3, and C4.
- **Stereochemistry:** In the D-isomer, the hydroxyl groups on both chiral centers (C2 and C3) are on the right side in the Fischer projection.
- **Isotopic Label:** The carbon atom at the C2 position is a ¹³C isotope.

Property	Value
Chemical Formula	¹³ CC ₃ H ₈ O ₄
Molecular Weight	Approximately 121.11 g/mol
Systematic Name	(2R,3R)-2,3,4-Trihydroxybutanal-2- ¹³ C
CAS Number	83434-88-2[6]

Below is a DOT language script to generate a diagram of the Fischer projection for D-Erythrose-2-¹³C, highlighting the isotopically labeled carbon.

Fischer projection of D-Erythrose-2-¹³C.

Experimental Protocols

The synthesis of D-Erythrose-2- ^{13}C is a specialized process typically performed by commercial suppliers of stable isotopes. While specific proprietary methods may vary, a common conceptual approach involves starting with a precursor molecule that allows for the introduction of a ^{13}C label at the desired position through a series of chemical reactions. For instance, a synthetic route could be designed starting from a smaller, ^{13}C -labeled building block that is then used to construct the four-carbon backbone of erythrose.

The verification of the isotopic labeling and purity of the final product is critical and generally involves:

- Mass Spectrometry (MS): To confirm the incorporation of the ^{13}C isotope by observing the expected mass shift in the molecular ion peak.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR is used to confirm the precise location of the isotopic label. The signal corresponding to the ^{13}C -labeled carbon will be significantly enhanced. ^1H NMR can also show the effects of the ^{13}C label on adjacent protons through coupling.

This guide provides a foundational understanding of the chemical structure of D-Erythrose-2- ^{13}C . For specific experimental applications, researchers should consult the technical data sheets provided by the manufacturer of the labeled compound.

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